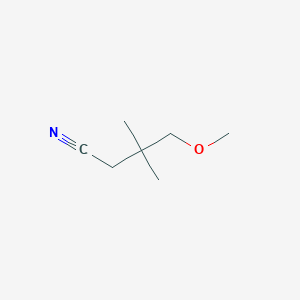

4-Methoxy-3,3-dimethylbutanenitrile

Overview

Description

4-Methoxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C7H13NO. It is a nitrile derivative, characterized by the presence of a methoxy group and two methyl groups attached to a butanenitrile backbone. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethylbutanenitrile typically involves the reaction of 4-methoxy-3,3-dimethylbutanol with a suitable nitrile-forming reagent. One common method is the dehydration of the corresponding alcohol using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under reflux conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-Methoxy-3,3-dimethylbutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving nitrile groups.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethylbutanenitrile depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The methoxy group can influence the reactivity of the compound by donating electron density through resonance and inductive effects. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethylbutanenitrile: Lacks the methoxy group, resulting in different reactivity and applications.

2-Methoxy-3,3-dimethylbutanenitrile: Similar structure but with the methoxy group in a different position, leading to variations in chemical behavior.

Uniqueness

4-Methoxy-3,3-dimethylbutanenitrile is unique due to the presence of both a methoxy group and two methyl groups, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

4-Methoxy-3,3-dimethylbutanenitrile is a compound that has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO and features a methoxy group attached to a branched nitrile structure. Its chemical properties make it a candidate for various biological assays.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, cyano-substituted derivatives have shown IC50 values ranging from 1.2 to 5.3 μM in inhibiting cell growth. The specific activity of this compound itself requires further investigation, but its structural similarities suggest potential efficacy against cancer cells .

Antioxidant Activity

Antioxidative properties are critical for compounds that may protect cells from oxidative stress-related damage. In vitro studies have demonstrated that certain methoxy-substituted compounds exhibit stronger antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that this compound may also possess antioxidative capabilities, contributing to its overall biological profile .

Antibacterial Activity

The antibacterial properties of related compounds have been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported at 8 μM, indicating promising antibacterial potential that could be relevant for this compound .

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, the presence of the methoxy group is believed to enhance lipophilicity and facilitate cellular uptake, which may contribute to its antiproliferative and antioxidant activities. Additionally, compounds with similar structures have been shown to inhibit pathways leading to cell death in neurodegenerative conditions by targeting PARP-1 activation .

Case Studies and Research Findings

Properties

IUPAC Name |

4-methoxy-3,3-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNADLBBBJAUHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.